3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol
CAS No.:
Cat. No.: VC17642275
Molecular Formula: C7H10ClNOS
Molecular Weight: 191.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10ClNOS |
|---|---|
| Molecular Weight | 191.68 g/mol |
| IUPAC Name | 3-amino-1-(2-chlorothiophen-3-yl)propan-1-ol |
| Standard InChI | InChI=1S/C7H10ClNOS/c8-7-5(2-4-11-7)6(10)1-3-9/h2,4,6,10H,1,3,9H2 |
| Standard InChI Key | NWOPVWILLJOGDB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1C(CCN)O)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure features a 2-chlorothiophene ring fused to a propanol backbone substituted with an amino group at the third carbon. The thiophene moiety, a five-membered aromatic ring containing sulfur, confers distinct electronic properties due to its electron-rich nature, while the chlorine substituent at the 2-position enhances electrophilic reactivity . The hydroxyl (-OH) and primary amine (-NH) groups enable hydrogen bonding and salt formation, critical for interactions in biological systems.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.68 g/mol | |
| CAS Registry Number | 1536891-23-2 | |
| SMILES | OC(C1=C(Cl)SC=C1)CCN | |
| InChIKey | NWOPVWILLJOGDB-UHFFFAOYSA-N |
Comparative Analysis with Structural Analogs
Replacing the chlorine atom with alternative halogens or shifting its position on the thiophene ring significantly alters reactivity. For example, 3-amino-1-(3-chlorothiophen-2-yl)propan-1-ol exhibits distinct electronic properties due to altered halogen positioning. Conversely, 3-amino-3-(thiophen-2-yl)propan-1-ol, which lacks the chlorine substituent, demonstrates reduced electrophilicity and altered hydrogen-bonding capacity .
Synthesis and Manufacturing
Intermediate Isolation and Purification
Critical intermediates in aminopropanol synthesis, such as 3-dimethylamino-1-(2-thienyl)-1-propanone, are often isolated as acid addition salts (e.g., hydrochlorides or oxalates) to enhance stability . For the target compound, analogous strategies would involve protonating the amine group during workup, followed by recrystallization to achieve high enantiomeric excess.
Table 2: Synthetic Strategies for Aminopropanol Derivatives
| Method | Key Steps | Yield Optimization Factors |
|---|---|---|
| Asymmetric Hydrogenation | Ketone → Chiral Alcohol | Catalyst loading, temperature |
| Enzymatic Resolution | Racemate → Enantiomer Separation | Enzyme specificity, pH control |
| Chiral Pool Synthesis | Starting from Natural Products | Availability of chiral precursors |
Physicochemical Properties
Solubility and Stability
Experimental solubility data for 3-amino-1-(2-chlorothiophen-3-yl)propan-1-ol are unavailable, but its polar functional groups suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol. The compound’s stability is likely influenced by the electron-withdrawing chlorine atom, which may reduce susceptibility to oxidative degradation compared to non-halogenated analogs .
Spectroscopic Profiles
-
IR Spectroscopy: Expected peaks include N-H stretching (3300–3500 cm), O-H stretching (3200–3600 cm), and C-Cl stretching (550–850 cm).
-
NMR: The NMR spectrum would feature aromatic protons from the thiophene ring (δ 6.8–7.5 ppm), hydroxyl proton (δ 1.5–2.5 ppm, broad), and amine protons (δ 1.0–3.0 ppm, broad) .
Future Directions
Pharmacological Profiling
In vitro assays assessing binding affinity for neurotransmitter transporters or inflammatory cytokines are needed to validate hypothetical applications.
Process Optimization
Developing cost-effective enantioselective routes using biocatalysts or flow chemistry could facilitate large-scale production.
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